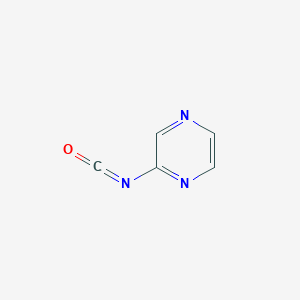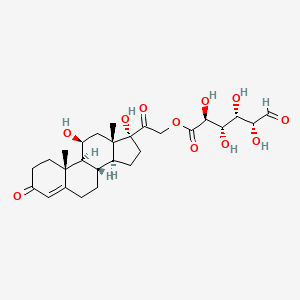![molecular formula C9H16O2 B3152208 7-Methyl-1,6-dioxaspiro[4.5]decane CAS No. 73046-13-6](/img/structure/B3152208.png)
7-Methyl-1,6-dioxaspiro[4.5]decane
Vue d'ensemble
Description
7-Methyl-1,6-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is known for its unique spiroketal structure, which consists of a spiro-connected dioxane and cyclohexane ring. This compound has been found to have an inhibitory effect on the growth of certain fungi and insects .
Mécanisme D'action
Target of Action
7-Methyl-1,6-dioxaspiro[4.5]decane is a compound that has been found to have an inhibitory effect on the growth of Dendroctonus , a genus of bark beetles
Mode of Action
The exact mode of action of 7-Methyl-1,6-dioxaspiro[4Given its inhibitory effect on dendroctonus, it likely interacts with its targets in a way that disrupts essential biological processes, leading to inhibited growth .
Biochemical Pathways
The specific biochemical pathways affected by 7-Methyl-1,6-dioxaspiro[4It’s plausible that the compound interferes with pathways critical to the growth and development of dendroctonus .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Methyl-1,6-dioxaspiro[4Its molecular weight of 15622 g/mol suggests that it may have favorable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The primary known result of the action of this compound is the inhibition of growth in Dendroctonus . This suggests that the compound’s action at the molecular and cellular level disrupts processes essential to the growth and survival of these organisms.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is produced by the host plant when it is injured and by the fungus itself . Therefore, factors such as the health of the host plant and the presence of certain fungi could potentially influence the production and effectiveness of the compound.
Méthodes De Préparation
The synthesis of 7-Methyl-1,6-dioxaspiro[4.5]decane can be achieved through various methods. One common approach involves the transformation of functionalized hydroxy α-alkynones into the corresponding spiroketals via a one-pot cascade reaction. This process includes palladium-catalyzed hydrogenation of the triple bond, deprotection of the hydroxyl group, and spirocyclization under mild non-acidic conditions . Another method involves the use of nitroalkanes as central reagents for the assembly of dihydroxy ketone frameworks, which are then converted into spiroketals through acid-promoted intramolecular acetalization .
Analyse Des Réactions Chimiques
7-Methyl-1,6-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spiroketal structure allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include palladium catalysts for hydrogenation, acids for acetalization, and oxidizing agents for oxidation reactions
Applications De Recherche Scientifique
7-Methyl-1,6-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses and studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Comparaison Avec Des Composés Similaires
7-Methyl-1,6-dioxaspiro[4.5]decane can be compared with other similar spiroketal compounds, such as:
- 1,7-Dioxaspiro[5.5]undecane
- 2,6-Dichlorospiro[3.3]heptane
- 7-Methylspiro[3.5]nonan-2-ol
- 1,5,8,11-Tetraoxatetraspiro[2.0.2.0.2.0.2.0]dodecane
- Diethylidenespiro[5.5]undecane
- 1,12-Dioxatrispiro[4.2.2.4.2.2]nonadecane What sets this compound apart is its specific inhibitory effect on fungi and insects, which is not commonly observed in other spiroketal compounds .
Propriétés
IUPAC Name |
7-methyl-1,6-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8-4-2-5-9(11-8)6-3-7-10-9/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNASGSBOJGKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(O1)CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73046-13-6 | |
| Record name | 7-Methyl-1,6-dioxaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the ecological significance of 7-Methyl-1,6-dioxaspiro[4.5]decane?
A1: this compound plays diverse roles in insect chemical communication. It acts as an aggregation pheromone in some species, attracting conspecifics to a suitable host or mating site. For instance, male ash bark beetles (Leperisinus varius) utilize this compound for aggregation. [ [] ] Conversely, in other species, it functions as an anti-aggregation pheromone or a synomone that mediates competition, signaling overcrowding or the presence of competitors. [ [, ] ]
Q2: Which insect species have been found to produce this compound?
A2: A variety of bark beetles, particularly those belonging to the genus Pityogenes and Ips, are known to produce this compound. [ [, , ] ] This compound has also been identified in the secretions of some wasp species. [ [] ]
Q3: Does the stereochemistry of this compound influence its biological activity?
A3: Yes, the stereochemistry of this compound significantly impacts its biological activity. For instance, while both enantiomers can disrupt the attraction mediated by trans-pityol in Pityophthorus pubescens, only the naturally occurring (5S, 7S)-(-)-enantiomer shows inhibitory effects on Cryphalus piceae responses to aggregation pheromones. [ [, ] ]
Q4: Are there any synthetic routes available for the production of this compound?
A4: Several synthetic approaches have been developed to access both racemic and enantiomerically pure this compound. These methods utilize various strategies, including chemico-enzymatic synthesis [ [, ] ] and ring-closing reactions of appropriately functionalized precursors. [ [, ] ]
Q5: How do researchers study the response of insects to this compound?
A5: Researchers often employ electroantennogram (EAG) techniques to investigate insect responses to this compound. This method measures the electrical activity of insect antennae when exposed to specific volatile compounds, providing insights into their olfactory perception. [ [, ] ] Field trapping experiments, where traps baited with different combinations of semiochemicals are used to monitor insect attraction, are also commonly employed. [ [, , ] ]
Q6: What are the challenges associated with the use of this compound in pest management?
A7: Some challenges associated with using this compound in pest management include optimizing release rates and formulations to ensure effective disruption or repellency. [ [] ] Additionally, the potential non-target effects on other insect species need careful consideration to minimize ecological disruption.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-](/img/structure/B3152129.png)
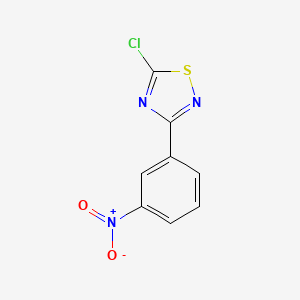
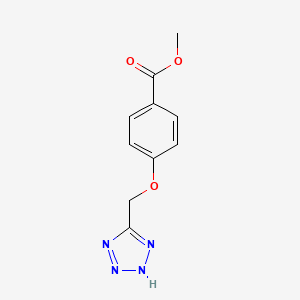
![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B3152141.png)
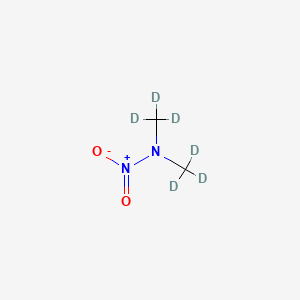
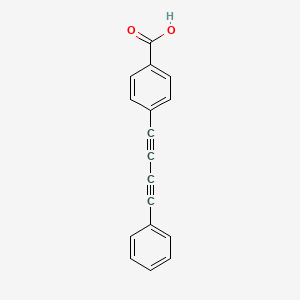
![N-(5-chloro-2-methoxyphenyl)-2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2,4,6-trien-5-yl}sulfanyl)acetamide](/img/structure/B3152147.png)
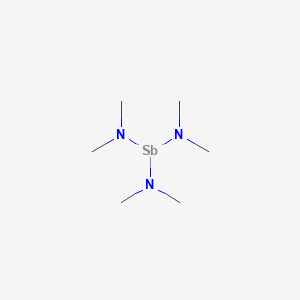

![4-Bromobicyclo[2.2.2]octan-1-ol](/img/structure/B3152167.png)
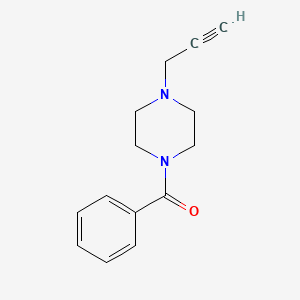
![(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate](/img/structure/B3152182.png)
